

HPLC method development for Thrazarine quantification

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Compound of Interest

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A Robust, Validated HPLC-UV Method for the Quantification of **Thrazarine** in Pharmaceutical Preparations

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Abstract

This application note details the systematic development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Thrazarine**. **Thrazarine** is an antitumor antibiotic isolated from *Streptomyces coerulescens*.^[1] The developed method is suitable for routine quality control analysis of **Thrazarine** in bulk drug substance and finished pharmaceutical products. The method utilizes a C18 stationary phase with a mobile phase composed of a phosphate buffer and acetonitrile, with detection at 270 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.^{[2][3]}

Introduction: The Analytical Challenge

Thrazarine, with the chemical formula C₇H₁₁N₃O₅, is an antitumor antibiotic that inhibits DNA synthesis.^{[1][4]} Its efficacy and safety are directly linked to its concentration in the final drug

product. Therefore, a reliable and validated analytical method is crucial for ensuring product quality and patient safety. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[5][6][7] This note describes a logical, step-by-step approach to developing and validating an HPLC method for **Thrazarine** quantification.

Thrazarine Properties:

- Molecular Formula: C₇H₁₁N₃O₅[4]
- Molecular Weight: 217.18 g/mol [4]
- Key Structural Features: Contains polar functional groups (hydroxyl, carboxyl, and amino groups) and a diazo group, which contains a chromophore suitable for UV detection.[1]
- Solubility: Based on its structure, **Thrazarine** is expected to be soluble in polar solvents like water and methanol.

Method Development Strategy

The primary objective is to develop a method that provides a sharp, symmetrical, and well-resolved peak for **Thrazarine**, free from interference from potential impurities or excipients. Reversed-phase HPLC was chosen as the initial approach due to its wide applicability for polar to moderately non-polar compounds.[6][8][9]

Initial Parameter Selection: A Logic-Driven Approach

- Column Selection: A C18 column is the most common starting point for reversed-phase HPLC due to its hydrophobic nature and wide applicability.[10] A standard dimension of 4.6 x 150 mm with a 5 μm particle size offers a good balance of efficiency, resolution, and backpressure for initial development.[11][12]
- Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[13][14]
 - Aqueous Phase: A buffered aqueous phase is necessary to control the ionization state of **Thrazarine**'s acidic and basic functional groups, thereby ensuring consistent retention

times. A phosphate buffer is a common choice due to its buffering capacity in the mid-pH range.

- Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape for many compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[15]
- Initial pH: Given the presence of both acidic (carboxyl) and basic (amino) groups, the mobile phase pH is a critical parameter. A starting pH around 6.0 was chosen to ensure that the carboxyl group is ionized (negatively charged) and the amino group is protonated (positively charged), aiming for good solubility in the mobile phase.
- Detection Wavelength: To determine the optimal detection wavelength, a UV scan of a **Thrazarine** standard solution was performed. The maximum absorbance (λ_{max}) was observed at approximately 270 nm. This wavelength was selected to ensure high sensitivity. [16]
- Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature was initially set to ambient.

Method Optimization: Fine-Tuning for Performance

The initial screening runs revealed a broad, tailing peak for **Thrazarine**. This is a common issue for basic compounds on silica-based C18 columns due to interactions with residual silanol groups on the stationary phase. The optimization strategy focused on improving peak shape and achieving a reasonable retention time.

- Mobile Phase pH Adjustment: The pH of the mobile phase was systematically varied. It was observed that lowering the pH to around 3.0 with phosphoric acid resulted in a significantly sharper and more symmetrical peak. At this pH, the basic amino group is fully protonated, and its interaction with silanol groups is minimized.
- Organic Modifier Concentration: The percentage of acetonitrile was adjusted to achieve a retention time between 5 and 10 minutes. A series of isocratic runs with varying acetonitrile concentrations (30%, 35%, 40%) were performed. A concentration of 35% acetonitrile provided the optimal balance of retention and run time.

The systematic process of HPLC method development is outlined below:



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Caption: Workflow for HPLC Method Development.

Final Optimized and Validated Method

Chromatographic Conditions

Parameter	Condition
Instrument	Agilent 1260 Infinity II HPLC or equivalent
Column	Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (65:35, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection	UV at 270 nm
Injection Volume	10 μ L
Run Time	10 minutes

Standard and Sample Preparation

- Standard Stock Solution (1000 μ g/mL): Accurately weigh about 25 mg of **Thrazarine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 μ g/mL to 150 μ g/mL.
- Sample Preparation: For a formulated product, accurately weigh a portion of the powdered tablets or liquid formulation equivalent to 25 mg of **Thrazarine**. Transfer to a 25 mL volumetric flask, add approximately 15 mL of mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter through a 0.45 μ m nylon syringe filter before injection.

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][17] The validation characteristics evaluated were specificity, linearity, range, accuracy, precision, and robustness.[2][17]

Specificity

Specificity was demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo solution, a **Thrazarine** standard solution, and a sample solution. There were no interfering peaks at the retention time of **Thrazarine** in the blank or placebo chromatograms, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing six concentrations of **Thrazarine** ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result	Acceptance Criteria
Correlation Coefficient (r^2)	0.9998	$r^2 \geq 0.999$
Regression Equation	$y = 45872x + 1254$	-
Range	50 - 150 µg/mL	80-120% of test concentration[17]

The high correlation coefficient indicates an excellent linear relationship between concentration and peak area over the specified range.

Accuracy (Recovery)

Accuracy was determined by the standard addition method. A known amount of **Thrazarine** standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked Level	Mean Recovery (%)	% RSD	Acceptance Criteria
80%	99.2%	0.85%	98.0 - 102.0% Recovery
100%	100.5%	0.62%	%RSD ≤ 2.0%
120%	99.8%	0.71%	

The results demonstrate a high degree of accuracy for the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

- Repeatability: Six replicate injections of the 100 µg/mL standard solution were made on the same day.
- Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level	% RSD of Peak Area	Acceptance Criteria
Repeatability (Intra-day)	0.55%	%RSD ≤ 2.0%
Intermediate Precision (Inter-day)	0.92%	%RSD ≤ 2.0%

The low relative standard deviation values confirm that the method is precise.

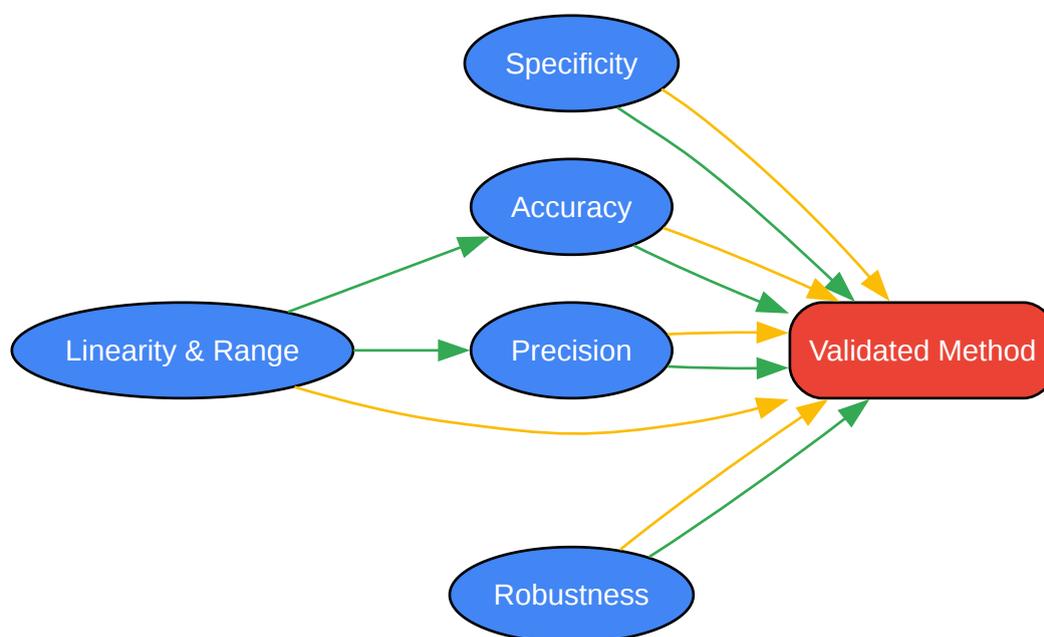
Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results.

Parameter Varied	Variation	% RSD of Results
Flow Rate (mL/min)	± 0.1	1.2%
Mobile Phase pH	± 0.2	1.5%
Column Temperature (°C)	± 2	0.8%
Acetonitrile (%)	± 2%	1.8%

The results remained within acceptable limits for all variations, demonstrating the robustness of the method.

The relationship between validation parameters is crucial for a self-validating system.



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Caption: Interdependence of Method Validation Parameters.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of **Thrazarine** has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The

developed method is suitable for routine quality control analysis of **Thrazarine** in both bulk drug and finished dosage forms, ensuring the delivery of a safe and effective product to the patient.

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